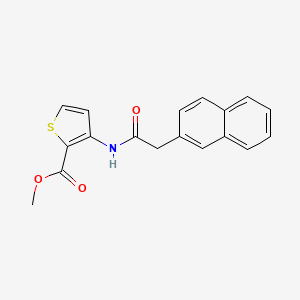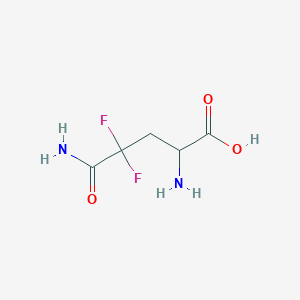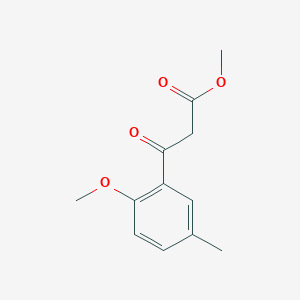
Methyl 3-(2-(naphthalen-2-yl)acetamido)thiophene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
METHYL 3-[2-(NAPHTHALEN-2-YL)ACETAMIDO]THIOPHENE-2-CARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry. This compound, in particular, has garnered interest due to its potential biological activities and unique structural features.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 3-[2-(NAPHTHALEN-2-YL)ACETAMIDO]THIOPHENE-2-CARBOXYLATE typically involves the condensation of thiophene derivatives with naphthalene-based compounds. One common method includes the use of a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The reaction conditions often involve the use of catalysts such as potassium t-butoxide under microwave irradiation to enhance the reaction rate and yield .
Industrial Production Methods
Industrial production of thiophene derivatives, including METHYL 3-[2-(NAPHTHALEN-2-YL)ACETAMIDO]THIOPHENE-2-CARBOXYLATE, often employs large-scale condensation reactions. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and high-throughput screening to identify optimal reaction conditions .
Análisis De Reacciones Químicas
Types of Reactions
METHYL 3-[2-(NAPHTHALEN-2-YL)ACETAMIDO]THIOPHENE-2-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace functional groups on the thiophene ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as halides, amines, and thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .
Aplicaciones Científicas De Investigación
METHYL 3-[2-(NAPHTHALEN-2-YL)ACETAMIDO]THIOPHENE-2-CARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors
Mecanismo De Acción
The mechanism of action of METHYL 3-[2-(NAPHTHALEN-2-YL)ACETAMIDO]THIOPHENE-2-CARBOXYLATE involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but it is known to modulate pathways involved in inflammation and cell proliferation .
Comparación Con Compuestos Similares
Similar Compounds
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Uniqueness
METHYL 3-[2-(NAPHTHALEN-2-YL)ACETAMIDO]THIOPHENE-2-CARBOXYLATE is unique due to its naphthalene-based structure, which imparts distinct biological activities and chemical properties compared to other thiophene derivatives .
Propiedades
Fórmula molecular |
C18H15NO3S |
|---|---|
Peso molecular |
325.4 g/mol |
Nombre IUPAC |
methyl 3-[(2-naphthalen-2-ylacetyl)amino]thiophene-2-carboxylate |
InChI |
InChI=1S/C18H15NO3S/c1-22-18(21)17-15(8-9-23-17)19-16(20)11-12-6-7-13-4-2-3-5-14(13)10-12/h2-10H,11H2,1H3,(H,19,20) |
Clave InChI |
CDKKUYMXRKJKHI-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(C=CS1)NC(=O)CC2=CC3=CC=CC=C3C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-phenyl-N-[2-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)phenyl]cyclopropane-1-carboxamide](/img/structure/B13571628.png)



![Tert-butyl 6-(hydroxymethyl)-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B13571668.png)


![{6-Aminobicyclo[3.2.0]heptan-6-yl}methanolhydrochloride](/img/structure/B13571689.png)
![ethyl 2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate](/img/structure/B13571698.png)
![{6,6-Difluorospiro[3.3]heptan-2-yl}methanamine](/img/structure/B13571710.png)



